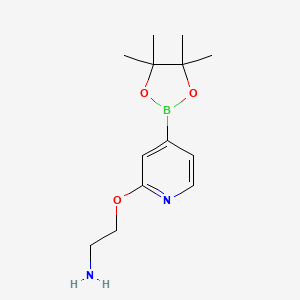

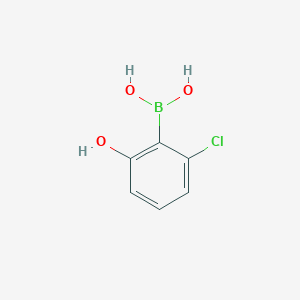

5-(Cyclopentyloxy)-2-fluorophenylboronic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of boronic acids often involves a reaction between a Grignard or organolithium reagent and a borate ester. The specifics of the synthesis would depend on the structure of the particular boronic acid .Molecular Structure Analysis

Boronic acids typically have a trigonal planar geometry around the boron atom. The boron atom is sp2 hybridized, and there is an empty p orbital that can participate in pi bonding .Chemical Reactions Analysis

Boronic acids are known for their ability to form boronate esters with diols, a reaction that is often used in organic synthesis and in the formation of covalent bonds with sugars .Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature, and many are soluble in organic solvents. They can participate in hydrogen bonding due to the OH group .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

5-(Cyclopentyloxy)-2-fluorophenylboronic acid and its derivatives are frequently used in organic synthesis, particularly in coupling reactions like the Suzuki cross-coupling, to create a variety of complex molecules. For instance, the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene with moderate-to-good yields was reported through a palladium-catalyzed Suzuki cross-coupling reaction. This process involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under optimal conditions to synthesize corresponding thiophene derivatives. The study highlighted the electronic effects of different substituents on arylboronic acids on the properties of the resulting products, indicating potential medicinal applications of these compounds (Ikram et al., 2015). Moreover, the halodeboronation of aryl boronic acids was studied, showcasing the transformation's generality through the synthesis of both aryl bromides and aryl chlorides from corresponding aryl boronic acids in good to excellent yields (Szumigala et al., 2004).

Fluorescence Quenching and Sensory Applications

Some derivatives of 5-(Cyclopentyloxy)-2-fluorophenylboronic acid have been studied for their fluorescence quenching properties. The fluorescence quenching of derivatives such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has been analyzed at room temperature, revealing insights into their quenching mechanisms and potential applications in sensory systems (Geethanjali et al., 2015). Furthermore, research on boronic acid fluorophore/beta-cyclodextrin complex sensors for selective sugar recognition in water has been conducted, demonstrating the potential use of these compounds in the development of novel, efficient sensors (Tong et al., 2001).

Antimicrobial and Antifungal Properties

Studies have also been conducted to investigate the antimicrobial and antifungal properties of boronic acid derivatives. For example, research on simple phenylboronic acid and benzoxaborole derivatives highlighted their potential as antiproliferative and proapoptotic compounds, revealing a cell cycle-specific mode of action and indicating their promise as novel anticancer agents (Psurski et al., 2018). Another study focused on the synthesis, properties, and antimicrobial activity of 5-trifluoromethyl-2-formylphenylboronic acid, showing its potential as an antibacterial agent and suggesting a mechanism of action related to the inhibition of cytoplasmic leucyl-tRNA synthetase in microorganisms (Adamczyk-Woźniak et al., 2020).

Photocatalytic Applications

Research on photocatalytic oxidation of pharmaceuticals such as 5-fluorouracil and cyclophosphamide via UV/TiO2 in aqueous environments has been conducted, providing insights into the degradation pathways of these drugs and indicating the effectiveness of photocatalytic methods in removing them from water sources. This study underscores the potential application of similar compounds in the field of environmental remediation and pharmaceutical waste management (Lin & Lin, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-cyclopentyloxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BFO3/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBTYGAJQRMZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC2CCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopentyloxy)-2-fluorophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)

![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)

![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)